Unii-LV99ztj3GS
Description
Unii-LV99ztj3GS is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative effort between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, ensuring consistency in regulatory and research contexts . The UNII code serves as a non-proprietary, unambiguous identifier for substances, enabling precise tracking in pharmacological databases, regulatory documents, and scientific literature.
Typical substances in this registry include small molecules, biologics, and inorganic compounds, each characterized by properties such as molecular weight, solubility, and spectral data (e.g., NMR, MS) .
Properties
Molecular Formula |
C30H37N5O2 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)-[4-methyl-4-[4-(N-pyridin-3-ylanilino)piperidin-1-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C30H37N5O2/c1-23-11-19-34(37)24(2)28(23)29(36)32-20-14-30(3,15-21-32)33-17-12-26(13-18-33)35(25-8-5-4-6-9-25)27-10-7-16-31-22-27/h4-11,16,19,22,26H,12-15,17-18,20-21H2,1-3H3 |
InChI Key |
DDVVRHNNOPQPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)C(=O)N2CCC(CC2)(C)N3CCC(CC3)N(C4=CC=CC=C4)C5=CN=CC=C5 |
Synonyms |
NIBR-1282 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GT-1282 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the bipiperidine core: This involves the reaction of 4-methyl-4-phenylpiperidine with pyridine-3-amine under specific conditions to form the bipiperidine structure.
Introduction of the carbonyl group: The bipiperidine intermediate is then reacted with a suitable reagent to introduce the carbonyl group, forming the final compound.
Industrial Production Methods
Industrial production of GT-1282 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
GT-1282 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: GT-1282 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of GT-1282 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
GT-1282 exerts its effects by binding to the CCR5 receptor on the surface of white blood cells. This binding inhibits the receptor’s activity, preventing it from interacting with its natural ligands. This inhibition can modulate the immune response, making GT-1282 a potential therapeutic agent for diseases involving the CCR5 receptor .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Findings :
- Compound B, an inorganic spinel, highlights the importance of crystallographic data for inorganic substances .
Comparison with Functionally Similar Compounds
Table 2: Functional Comparison
Key Findings :
- Compound C’s bioavailability metrics suggest a framework for evaluating this compound if it has therapeutic applications.
- Compound D’s thermal stability underscores the need for industrial-grade characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
